4-(3-Chloro-4-methoxycarbonylphenyl)-2-fluorophenol
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Overview
Description
4-(3-Chloro-4-methoxycarbonylphenyl)-2-fluorophenol is an organic compound that features a phenol group substituted with a fluorine atom and a chlorinated methoxycarbonylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chloro-4-methoxycarbonylphenyl)-2-fluorophenol typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 3-chloro-4-methoxycarbonylphenylboronic acid.
Coupling Reaction: The boronic acid is then subjected to a Suzuki-Miyaura cross-coupling reaction with 2-fluorophenol in the presence of a palladium catalyst and a base such as potassium carbonate.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3-Chloro-4-methoxycarbonylphenyl)-2-fluorophenol can undergo various chemical reactions, including:
Substitution Reactions: The fluorine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The phenol group can be oxidized to a quinone or reduced to a hydroquinone.
Esterification and Hydrolysis: The methoxycarbonyl group can undergo esterification to form esters or hydrolysis to yield carboxylic acids.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents like dimethylformamide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Esterification: Alcohols in the presence of acid catalysts like sulfuric acid.
Hydrolysis: Aqueous acids or bases.
Major Products
Substitution: Various substituted phenols and benzoates.
Oxidation: Quinones.
Reduction: Hydroquinones.
Esterification: Esters.
Hydrolysis: Carboxylic acids.
Scientific Research Applications
4-(3-Chloro-4-methoxycarbonylphenyl)-2-fluorophenol has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of advanced materials, including polymers and coatings.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is utilized in the production of specialty chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(3-Chloro-4-methoxycarbonylphenyl)-2-fluorophenol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of enzymatic functions, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-methoxycarbonylphenylboronic acid
- 2-Fluorophenol
- 4-Chloro-2-fluorophenol
Uniqueness
4-(3-Chloro-4-methoxycarbonylphenyl)-2-fluorophenol is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both a fluorine atom and a methoxycarbonyl group enhances its potential for diverse applications compared to similar compounds.
Properties
IUPAC Name |
methyl 2-chloro-4-(3-fluoro-4-hydroxyphenyl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO3/c1-19-14(18)10-4-2-8(6-11(10)15)9-3-5-13(17)12(16)7-9/h2-7,17H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYJKDFMONVCQLQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=CC(=C(C=C2)O)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00684546 |
Source
|
Record name | Methyl 3-chloro-3'-fluoro-4'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00684546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261999-46-5 |
Source
|
Record name | [1,1′-Biphenyl]-4-carboxylic acid, 3-chloro-3′-fluoro-4′-hydroxy-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261999-46-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-chloro-3'-fluoro-4'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00684546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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